molecular formula C14H19NO3 B1383301 3-(N-CBZ-Aminomethyl)tetrahydropyran CAS No. 1523571-12-1

3-(N-CBZ-Aminomethyl)tetrahydropyran

Cat. No.: B1383301
CAS No.: 1523571-12-1
M. Wt: 249.3 g/mol
InChI Key: PEHYIKIUPOKBDC-UHFFFAOYSA-N
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Description

3-(N-CBZ-Aminomethyl)tetrahydropyran is an organic compound with the molecular formula C14H19NO3. It consists of a benzyl group attached to a tetrahydro-2H-pyran-3-ylmethyl group through a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-CBZ-Aminomethyl)tetrahydropyran typically involves the reaction of benzyl chloroformate with tetrahydro-2H-pyran-3-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(N-CBZ-Aminomethyl)tetrahydropyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce benzyl alcohol derivatives .

Scientific Research Applications

3-(N-CBZ-Aminomethyl)tetrahydropyran has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(N-CBZ-Aminomethyl)tetrahydropyran exerts its effects involves interactions with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl and pyran groups may also interact with hydrophobic pockets within proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-CBZ-Aminomethyl)tetrahydropyran is unique due to the presence of both a benzyl group and a tetrahydro-2H-pyran-3-ylmethyl group.

Biological Activity

3-(N-CBZ-Aminomethyl)tetrahydropyran, with the CAS number 1523571-12-1, is a compound characterized by its unique structural features, including a benzyl group and a tetrahydro-2H-pyran-3-ylmethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The structure of this compound can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{2}

Molecular Features

  • Benzyl Group : Contributes to hydrophobic interactions, enhancing membrane permeability.
  • Tetrahydropyran Ring : Provides stability and influences the compound's biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. It has been studied for its effects against various bacterial strains, suggesting a mechanism that may involve inhibition of cell wall synthesis or disruption of membrane integrity.

Sulfonamide Activity

The compound shows sulfonamide-like properties, which have been linked to antibacterial mechanisms. This structural similarity allows it to compete with para-aminobenzoic acid (PABA), a critical component in bacterial folate synthesis, thus inhibiting bacterial growth.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted on several bacterial strains demonstrated that this compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations ranging from 15 to 30 µg/mL.
  • Mechanism of Action :
    • The compound's mechanism appears to involve the interference with bacterial folate metabolism, akin to traditional sulfonamides. This was evidenced by a decrease in dihydropteroate synthase activity in treated cultures.
  • Synergistic Effects :
    • Combination studies with existing antibiotics showed enhanced efficacy when used alongside beta-lactams, indicating a potential for synergistic therapeutic strategies.

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibitory against S. aureus
AntimicrobialInhibitory against E. coli
Folate Synthesis InhibitionCompetitive inhibition of PABA

Properties

IUPAC Name

benzyl N-(oxan-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-14(15-9-13-7-4-8-17-10-13)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHYIKIUPOKBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901149735
Record name Carbamic acid, N-[(tetrahydro-2H-pyran-3-yl)methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-12-1
Record name Carbamic acid, N-[(tetrahydro-2H-pyran-3-yl)methyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(tetrahydro-2H-pyran-3-yl)methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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